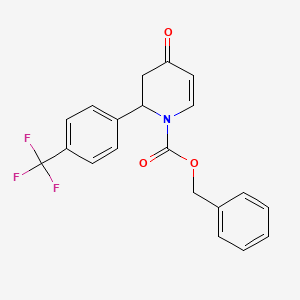
6-O-Methyl-2'-deoxyinosine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-O-Methyl-2’-deoxyinosine is a modified nucleoside that plays a significant role in various biochemical and pharmacological processes It is structurally characterized by the presence of a methyl group at the 6th position of the inosine base and the absence of a hydroxyl group at the 2’ position of the ribose sugar
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-O-Methyl-2’-deoxyinosine typically involves the methylation of 2’-deoxyinosine. One common method includes the use of methyl iodide in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide at elevated temperatures to ensure complete methylation.
Industrial Production Methods: Industrial production of 6-O-Methyl-2’-deoxyinosine may involve enzymatic methods using nucleoside phosphorylases. These enzymes facilitate the transfer of the methyl group to the inosine base, providing a more environmentally friendly and efficient production route compared to traditional chemical synthesis.
化学反应分析
Types of Reactions: 6-O-Methyl-2’-deoxyinosine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced nucleoside analogs.
Substitution: Nucleophilic substitution reactions can occur at the methyl group, where nucleophiles such as thiols or amines replace the methyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Thiols or amines in the presence of a base like triethylamine.
Major Products:
Oxidation: Oxidized nucleoside derivatives.
Reduction: Reduced nucleoside analogs.
Substitution: Substituted nucleoside derivatives with thiol or amine groups.
科学研究应用
6-O-Methyl-2’-deoxyinosine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of modified oligonucleotides for various biochemical studies.
Biology: The compound is employed in the study of DNA repair mechanisms and the effects of nucleoside modifications on DNA stability.
Medicine: It has potential therapeutic applications in the treatment of viral infections and cancer due to its ability to interfere with nucleic acid metabolism.
Industry: The compound is used in the development of diagnostic tools and as a standard in analytical chemistry.
作用机制
The mechanism of action of 6-O-Methyl-2’-deoxyinosine involves its incorporation into DNA or RNA, where it can disrupt normal base pairing and lead to mutations. This disruption can inhibit the replication of viral genomes or induce apoptosis in cancer cells. The compound targets various molecular pathways, including those involved in DNA synthesis and repair.
相似化合物的比较
2’-Deoxyinosine: Lacks the methyl group at the 6th position.
6-O-Methyl-2’-deoxyguanosine: Similar structure but with a guanine base instead of inosine.
2’-Deoxyadenosine: Similar structure but with an adenine base.
Uniqueness: 6-O-Methyl-2’-deoxyinosine is unique due to its specific methylation pattern, which imparts distinct biochemical properties. This modification can enhance the compound’s stability and alter its interaction with enzymes and other biomolecules, making it a valuable tool in various research and therapeutic applications.
属性
IUPAC Name |
2-(hydroxymethyl)-5-(6-methoxypurin-9-yl)oxolan-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O4/c1-18-11-9-10(12-4-13-11)15(5-14-9)8-2-6(17)7(3-16)19-8/h4-8,16-17H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKUCPECQZYJFRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=NC2=C1N=CN2C3CC(C(O3)CO)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-amino-N-[(1S)-1-phenylethyl]propanamide](/img/structure/B12098214.png)


![2-{[(2-Hydroxyethyl)amino]methyl}-4-methoxyphenol](/img/structure/B12098224.png)

![5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-6-phenylmethoxy-5-(phenylmethoxymethyl)-6,6a-dihydro-3aH-furo[2,3-d][1,3]dioxole](/img/structure/B12098244.png)




![1,3,2-Dioxaborolane, 2-[2-fluoro-4-[(phenylmethoxy)methyl]phenyl]-4,4,5,5-tetramethyl-](/img/structure/B12098263.png)

